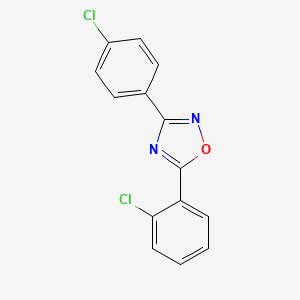

5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCJIZYFTVPVDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of N-Hydroxyamidines with Acyl Chlorides in Biphasic Systems

The most widely validated method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of N-hydroxyamidines with acyl chlorides in a biphasic organic-aqueous system . For the target compound, 5-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole , this requires:

-

N-Hydroxy-2-chlorophenylamidine as the nucleophile.

-

4-Chlorobenzoyl chloride as the electrophile.

The reaction proceeds via an oxime ester intermediate , which undergoes base-mediated cyclization. Critical parameters include:

-

Solvent selection : 2-Methyltetrahydrofuran (2-MeTHF) is preferred due to its immiscibility with water and ability to form azeotropes for efficient solvent removal .

-

Base concentration : Aqueous sodium hydroxide (20–50%) ensures deprotonation of the N-hydroxyamidine and accelerates cyclization .

-

Temperature control : Maintaining the reaction at 60–70°C prevents decomposition of sensitive intermediates while enabling complete conversion within 48 hours .

Mechanistic Insights :

-

Oxime ester formation : The N-hydroxyamidine reacts with 4-chlorobenzoyl chloride to form an oxime ester (Fig. 1A).

-

Cyclization : Base-induced intramolecular nucleophilic attack generates the 1,2,4-oxadiazole ring (Fig. 1B).

Process Optimization :

-

Phase separation : Hot aqueous-organic phase separation at 60°C removes unreacted starting materials and salts .

-

Additives : Surfactants like Morwet D-425 mitigate agglomeration during precipitation, improving filterability .

-

Distillation : Azeotropic distillation with water removes residual 2-MeTHF, yielding a slurry of the product in aqueous media .

Cyclization of Amidoximes with Acyl Chlorides

An alternative route involves amidoxime cyclization , though this method is less direct for asymmetrical 3,5-diaryl oxadiazoles. For the target compound, 2-chlorophenylamidoxime reacts with 4-chlorobenzoyl chloride under anhydrous conditions . Key considerations include:

-

Solvent : Dichloromethane or ethyl acetate facilitates high solubility of aromatic substrates.

-

Catalysis : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) accelerates acylation and cyclization .

Limitations :

-

Regioselectivity : Competing acylation at multiple sites on the amidoxime can lead to isomeric byproducts.

-

Purification challenges : Column chromatography is often required, reducing scalability .

Comparative Analysis of Synthetic Routes

The biphasic method outperforms amidoxime cyclization in yield and scalability, though it requires stringent temperature control.

Solvent and Base Selection for Large-Scale Production

Solvent Systems :

-

2-MeTHF/water : Enables efficient phase separation and azeotropic distillation .

-

Butyl acetate/water : Alternative for substrates with lower solubility in 2-MeTHF .

Base Optimization :

-

Aqueous NaOH (40–50%) : Maximizes cyclization rates without hydrolyzing the oxadiazole ring .

-

Benzyltrimethylammonium hydroxide : Phase-transfer catalyst for reactions with sterically hindered substrates .

Challenges in Product Isolation and Mitigation Strategies

Issue 1: Product Agglomeration

The oxadiazole precipitates as hard lumps or reactor encrustations, complicating discharge .

Issue 2: Residual Solvent

Traces of 2-MeTHF (<500 ppm) persist post-distillation.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole showed significant cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against glioblastoma cells and displayed considerable apoptotic activity, suggesting their potential as anticancer agents .

Antidiabetic Properties

In addition to anticancer effects, oxadiazoles have been evaluated for their antidiabetic activities. A study involving synthesized oxadiazole derivatives indicated that certain compounds effectively lowered glucose levels in diabetic models, showcasing their potential as therapeutic agents for diabetes management .

Antimicrobial and Antiviral Activities

The compound has also been investigated for its antimicrobial properties. Studies have shown that oxadiazole derivatives possess antibacterial and antifungal activities against a range of pathogens. For example, some derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Agricultural Applications

Pesticidal Properties

Oxadiazole compounds are being explored for their insecticidal properties. Research has highlighted the effectiveness of certain oxadiazoles in controlling agricultural pests, making them suitable candidates for developing new pesticides. Their ability to disrupt biological processes in pests can lead to effective pest management solutions without causing significant harm to non-target organisms .

Materials Science

Fluorescent and UV-Absorbing Materials

The unique structural properties of oxadiazoles allow them to be utilized in the development of fluorescent materials and UV absorbers. These materials can be applied in coatings, plastics, and other products requiring UV protection or luminescence. The thermal stability and photochemical properties of oxadiazoles make them suitable for high-performance applications in materials science .

Case Study 1: Anticancer Evaluation

In a recent study focusing on the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, researchers found that one compound demonstrated significant anticancer activity with a percentage growth inhibition of over 65% against multiple cancer cell lines. Molecular docking studies further confirmed strong binding affinity to tubulin, indicating a mechanism of action through disruption of microtubule dynamics .

Case Study 2: Antidiabetic Activity

Another study utilized Drosophila melanogaster as a model organism to assess the antidiabetic effects of synthesized oxadiazole derivatives. Results showed that specific compounds significantly reduced glucose levels and improved metabolic profiles in diabetic flies, suggesting potential for further development into therapeutic agents for diabetes .

| Application Area | Activity Type | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer | Significant cytotoxicity against glioblastoma cells; apoptosis induction observed |

| Antidiabetic | Reduction in glucose levels in diabetic models | |

| Agriculture | Pesticidal | Effective control of agricultural pests |

| Materials Science | Fluorescent | Development of UV-absorbing materials with thermal stability |

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Anti-inflammatory Oxadiazoles

Compounds such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole exhibit anti-inflammatory activities of 59.5% and 61.9%, respectively, comparable to indomethacin (64.3% at 20 mg/kg) . The dimethoxy group in the latter compound likely enhances electron-donating effects, improving receptor interactions. In contrast, the target compound’s chloro groups are electron-withdrawing, which may reduce anti-inflammatory efficacy but increase stability and lipophilicity.

Anticancer Oxadiazoles

5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) is a potent apoptosis inducer, with activity against breast and colorectal cancer cells . The trifluoromethyl group enhances metabolic stability, while the chlorothiophenyl moiety contributes to target binding.

Structural Modifications and Physicochemical Properties

Chloromethyl Derivatives

5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (CAS: 57238-75-2) is a reactive intermediate with a chloromethyl group at position 5 . This substituent allows further functionalization (e.g., nucleophilic substitution), unlike the target compound’s stable 2-chlorophenyl group.

Bis-Oxadiazole Derivatives

5,5'-Bis(4-chlorophenyl)-3,3'-bi(1,2,4-oxadiazole) (4g) is a dimeric oxadiazole with a molecular weight of 371.22 g/mol (calculated) . Dimerization increases steric bulk and may reduce membrane permeability compared to the monomeric target compound. However, dimeric structures often exhibit enhanced binding avidity in biological targets.

Electronic and Crystallographic Comparisons

Chromene-Substituted Analogues

5-(2-Chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole features a chromene group at position 3, which imparts antioxidant and antimicrobial properties due to extended conjugation and radical-scavenging capabilities .

Nitro-Substituted Derivatives

5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (HC-6430) includes a nitro group, a strong electron-withdrawing substituent . This enhances electrophilicity and may improve interactions with electron-rich biological targets, such as enzymes or receptors, compared to the chloro groups in the target compound.

Biological Activity

5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 280.12 g/mol

- CAS Number : 1240527-55-2

The compound features a unique oxadiazole ring, which is known for its ability to interact with various biological targets. The presence of chlorinated phenyl groups enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Assays :

- A study demonstrated that oxadiazole derivatives showed IC values ranging from 1.82 to 5.55 μM against several cancer cell lines, indicating potent anticancer activity .

- Another investigation revealed that derivatives exhibited higher cytotoxicity than doxorubicin against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

- Mechanism of Action :

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

Inhibition Studies

- AChE Inhibition :

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole?

- Methodological Answer : The synthesis typically involves cyclization reactions between chlorophenyl-substituted precursors. Key steps include:

- Cyclocondensation : Reacting 2-chlorobenzamide derivatives with 4-chlorophenyl nitriles under acidic conditions to form the oxadiazole ring.

- Solvent Selection : Dichloromethane (DCM) or ethanol are preferred for solubility and reaction efficiency .

- Catalysts : Acid catalysts (e.g., HCl) enhance cyclization, while temperature control (reflux at ~80°C) minimizes side reactions .

- Yield Optimization : Adjusting pH and stoichiometric ratios of precursors improves purity (>95% by HPLC).

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (XRD) : Resolves molecular geometry and confirms regiochemistry. For example, XRD data (R factor = 0.041, wR = 0.082) validate bond lengths (C–C: 1.38–1.48 Å) and dihedral angles between aromatic rings .

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ identifies substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 317.01) .

Q. How can researchers assess the purity and stability of this oxadiazole derivative under various storage conditions?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with acetonitrile/water (70:30) to monitor degradation products.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; ≤2% impurity indicates stability .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C supports room-temperature stability).

Advanced Research Questions

Q. How should researchers design experiments to investigate the electronic effects of substituents on the oxadiazole core's reactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 2- and 4-positions.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in nucleophilic attacks .

- Kinetic Profiling : Compare reaction rates under identical conditions (e.g., DCM, 25°C) to quantify substituent effects .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding this compound's bioactivity?

- Methodological Answer :

- Validation Assays : Re-test computational hits (e.g., enzyme inhibition) using orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Solvent Artifact Checks : Ensure DMSO concentrations <0.1% to avoid false positives in cell-based assays.

- MD Simulations : Run 100-ns trajectories to assess target binding stability, reconciling discrepancies in IC₅₀ values .

Q. What methodologies are suitable for studying the compound's interaction with biological targets at the molecular level?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., kinases) to identify binding poses (∆G < -8 kcal/mol suggests high affinity) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-ligand interactions.

- Cryo-EM : Resolve ligand-induced conformational changes in large protein complexes at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.